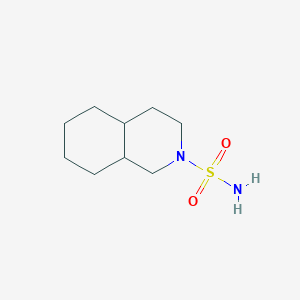

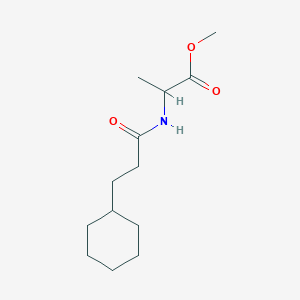

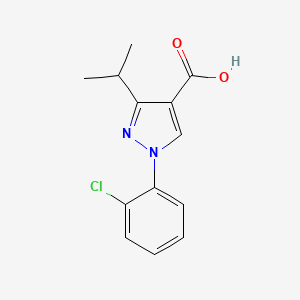

methyl 4-(3-nitrophenoxy)butanoate

Übersicht

Beschreibung

Methyl 4-(3-nitrophenoxy)butanoate, also known as m-nitroanilide, is a nitro aromatic compound used in various scientific research applications. It is a nitro aromatic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a common starting material for the synthesis of various organic compounds, and has also been used in the development of various drugs and pharmaceuticals. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-nitrophenoxy)butanoate has been used in the development of various drugs and pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and pharmaceutical intermediates. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.

Wirkmechanismus

Methyl 4-(3-nitrophenoxy)butanoate is believed to act by inhibiting the activity of various enzymes involved in the synthesis of proteins and other molecules. It has been shown to inhibit the activity of tyrosine kinases and other enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to inhibit the activity of various enzymes involved in the metabolism of fatty acids, glucose, and other molecules.

Biochemical and Physiological Effects

Methyl 4-(3-nitrophenoxy)butanoate has been studied for its potential therapeutic uses. It has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have antifungal, antibacterial, and antiviral properties.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(3-nitrophenoxy)butanoate is a relatively inexpensive compound and is readily available. Additionally, it is a relatively simple compound to synthesize, and can be easily modified to yield a variety of derivatives. However, the compound can be toxic if not handled properly, and should be used in a well-ventilated area with appropriate safety equipment.

Zukünftige Richtungen

Methyl 4-(3-nitrophenoxy)butanoate has potential therapeutic uses, and further research is needed to explore its potential applications. Additionally, further research is needed to explore the potential of developing derivatives of the compound for use in various therapeutic applications. Additionally, further research is needed to explore the potential of using the compound as a drug delivery system, and to explore the potential of using the compound as an inhibitor of various enzymes involved in the synthesis of proteins and other molecules. Finally, further research is needed to explore the potential of using the compound as a biomarker for various diseases and conditions.

Eigenschaften

IUPAC Name |

methyl 4-(3-nitrophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQRXUDMCYHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)

![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)

![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)